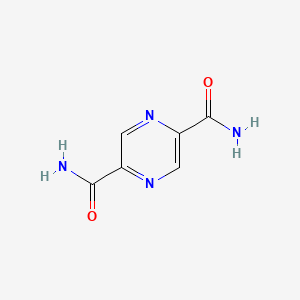

Pyrazine-2,5-dicarboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyrazine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHVSIBXXMHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563380 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-27-4 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrazine 2,5 Dicarboxamide and Its Derivatives

Established Synthetic Routes to Pyrazine-2,5-dicarboxylic Acid Precursors

The primary and most crucial precursor for pyrazine-2,5-dicarboxamide is pyrazine-2,5-dicarboxylic acid. The synthesis of this diacid is typically achieved through the oxidation of the readily available 2,5-dimethylpyrazine (B89654).

Oxidation of 2,5-Dimethylpyrazine (e.g., Selenium Dioxide, Potassium Permanganate)

The oxidation of the two methyl groups of 2,5-dimethylpyrazine is a critical step in forming pyrazine-2,5-dicarboxylic acid. asm.org Various oxidizing agents have been employed for this transformation, with selenium dioxide and potassium permanganate (B83412) being the most established.

Selenium Dioxide (SeO₂): This reagent is a cornerstone for the oxidation of methyl groups on pyrazine (B50134) rings. smolecule.com The reaction is commonly performed by refluxing 2,5-dimethylpyrazine with selenium dioxide. nih.govscite.ai A typical procedure involves using a pyridine (B92270)/water mixture or refluxing in 1,4-dioxane (B91453) with water. smolecule.compreprints.org The water plays a key role in hydrolyzing organoselenium intermediates. smolecule.com One specific method describes treating 2,5-dimethylpyrazine with three equivalents of SeO₂ in 1,4-dioxane with 100 equivalents of water at 100°C for 48 hours, which results in a 62% yield of the dicarboxylic acid. smolecule.com Another approach involves refluxing 2,5-dimethylpyrazine with selenium dioxide in a 10:1 pyridine/water mixture overnight. preprints.org

Potassium Permanganate (KMnO₄): This strong oxidizing agent can also convert 2,5-dimethylpyrazine to pyrazine-2,5-dicarboxylic acid. However, the reaction with KMnO₄ can be less selective and may lead to the formation of byproducts, including the dicarboxylic acid, if not carefully controlled. epo.org The oxidation is often carried out in a neutral or alkaline medium. google.com One of the challenges with using potassium permanganate is its strong oxidizing power, which can lead to over-oxidation and the formation of significant amounts of 2,5-dicarboxypyrazine as a byproduct. epo.orggoogle.com

Table 1: Comparison of Oxidation Methods for 2,5-Dimethylpyrazine

| Oxidizing Agent | Typical Conditions | Yield | Notes |

| Selenium Dioxide (SeO₂) | Reflux in 1,4-dioxane/water or pyridine/water | 62-84% | Considered a cornerstone reagent for this transformation. smolecule.comresearchgate.net |

| Potassium Permanganate (KMnO₄) | Neutral or alkaline medium, 10-100°C | Lower, often <40% | Prone to over-oxidation, leading to byproducts. google.com |

Other Synthetic Pathways to Pyrazine-2,5-dicarboxylic Acid

While the oxidation of 2,5-dimethylpyrazine is the most common route, other methods exist. For instance, the regioselective oxidation of 2,3,5,6-tetramethylpyrazine (B1682967) using selenium dioxide and silver nitrate (B79036) has been reported to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid in high yields. rsc.orgrsc.orgusm.edu Additionally, 5-methylquinoxaline (B1213170) can be oxidized with potassium permanganate to yield 5-methylpyrazine-2,3-dicarboxylic acid, which can then be decarboxylated. doi.org

Conversion of Pyrazine-2,5-dicarboxylic Acid to this compound

Once pyrazine-2,5-dicarboxylic acid is obtained, it is typically converted to its corresponding diester before amidation to yield the final dicarboxamide product.

Esterification to Dimethyl Pyrazine-2,5-dicarboxylate

The conversion of pyrazine-2,5-dicarboxylic acid to its dimethyl ester, dimethyl pyrazine-2,5-dicarboxylate, is a standard esterification reaction. This step is crucial as the ester is a more reactive substrate for the subsequent amidation.

A widely used method involves refluxing the dicarboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.gov In a representative procedure, anhydrous pyrazine-2,5-dicarboxylic acid is refluxed with absolute methanol and concentrated sulfuric acid for about 9 hours, yielding dimethyl pyrazine-2,5-dicarboxylate in 90% yield after crystallization. nih.gov Thionyl chloride (SOCl₂) can also be used as a dehydrating agent or to form the acyl chloride in situ, which then reacts with methanol. The reaction to produce dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate involved refluxing the diacid in methanol with concentrated sulfuric acid for 16 hours. nih.gov

Amidation Reactions (e.g., with Amines)

The final step in the synthesis of this compound involves the amidation of dimethyl pyrazine-2,5-dicarboxylate. This is typically achieved by reacting the diester with an amine. To form the parent this compound, ammonia (B1221849) or a source of ammonia would be used.

For the synthesis of N-substituted derivatives, various primary amines can be employed. For example, refluxing dimethyl pyrazine-2,5-dicarboxylate with an excess of 2-(aminomethyl)pyridine in methanol for 5 hours leads to the formation of the corresponding bis(pyridin-2-ylmethyl)this compound. nih.gov Similarly, using 4-(aminomethyl)pyridine (B121137) under reflux in methanol for 6 hours yields the N,N'-bis((pyridin-4-yl)methyl)this compound with an 85% yield. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by starting with appropriately substituted precursors. For instance, to synthesize dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate, one can start from 3,6-dimethylpyrazine-2,5-dicarboxylic acid, which is then esterified. nih.gov This substituted diester can then undergo amidation reactions with various amines to produce a range of N-substituted and ring-substituted this compound derivatives. nih.gov

Another approach involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) with aminoacetophenones to create N-(acetylphenyl)pyrazine-2-carboxamides. doaj.org The synthesis of dissymmetrically disubstituted pyrazine-2,3-dicarboxamides has also been explored, starting from imidazole-4,5-dicarboxylic acid which is converted to a pyrazine intermediate. nih.gov

N-Substitution via Condensation Reactions (e.g., with Aminomethylpyridines)

A primary method for creating derivatives of this compound is through the N-substitution of the amide groups. This is typically accomplished via condensation reactions between a pyrazine-2,5-dicarbonyl derivative (like the diacid chloride) and a primary or secondary amine.

A common strategy involves the reaction of pyrazine-2,5-dicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive pyrazine-2,5-dicarbonyl dichloride. mdpi.com This intermediate is then reacted with a desired amine, such as a substituted aminomethylpyridine, in the presence of a base like pyridine or diisopropylethylamine (DIPEA) to yield the corresponding N,N'-disubstituted this compound. mdpi.comrjpbcs.comijbpas.com The reaction is typically carried out in an inert solvent like dry acetone (B3395972) or dimethylformamide (DMF). mdpi.comrjpbcs.com

For instance, a series of pyrazine carboxamide derivatives has been synthesized by the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines. ijbpas.com This approach allows for the introduction of a wide variety of functional groups onto the amide nitrogens, enabling the systematic modification of the compound's properties. Propylphosphonic anhydride (T3P) has also been utilized as an effective coupling reagent for this type of condensation, offering an alternative to the acid chloride route. rjpbcs.com

| Reactants | Reagents/Conditions | Product Type | Ref |

| Pyrazine-2,5-dicarboxylic acid, Substituted Amine | 1. SOCl₂, Toluene, reflux2. Pyridine, Acetone, rt | N,N'-disubstituted this compound | mdpi.com |

| Substituted pyrazine-2-carboxylic acid, N-heteroarylpiperazine | T3P, DIPEA, DMF, rt | N-substituted pyrazine-2-carboxamide | rjpbcs.com |

Regioselective Synthesis of Pyrazine-2,5-dicarbaldehydes as Intermediates

Pyrazine-2,5-dicarbaldehyde (B3154441) is a key intermediate for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net The aldehyde functional groups are versatile handles for subsequent transformations into amides.

One efficient, multi-gram scale synthesis of pyrazine-2,5-dicarbaldehyde involves the manganese dioxide (MnO₂) oxidation of 2,5-bis(hydroxymethyl)pyrazine. researchgate.netresearchgate.net The precursor, 2,5-bis(hydroxymethyl)pyrazine, can be obtained from the readily available 2,5-dimethylpyrazine. researchgate.netresearchgate.net Another established route is the ozonolysis of 2,5-distyrylpyrazine, which can be synthesized from 2,5-dimethylpyrazine and benzaldehyde. researchgate.net

Furthermore, a regioselective synthesis has been developed to produce 3,6-dialkylpyrazine-2,5-dicarboxaldehydes starting from DL-alanine, demonstrating the versatility of these synthetic strategies for creating substituted intermediates. researchgate.netresearchgate.net Once obtained, the pyrazine-2,5-dicarbaldehyde can be oxidized to the corresponding dicarboxylic acid, which then serves as the direct precursor for the dicarboxamide, as described in the previous section.

| Starting Material | Key Transformation | Intermediate | Ref |

| 2,5-Bis(hydroxymethyl)pyrazine | MnO₂ Oxidation | Pyrazine-2,5-dicarbaldehyde | researchgate.netresearchgate.net |

| 2,5-Distyrylpyrazine | Ozonolysis | Pyrazine-2,5-dicarbaldehyde | researchgate.net |

| DL-alanine | Regioselective double Boekelheide reaction | 3,6-Dialkylpyrazine-2,5-dicarboxaldehydes | researchgate.netresearchgate.net |

Synthesis of Diaminothis compound

The synthesis of 3,6-diaminothis compound (B13109140) often proceeds through its dicarboxylic acid analogue, 3,6-diaminopyrazine-2,5-dicarboxylic acid. A patented method describes the preparation of this key intermediate starting from 5-aminouracil. google.comwipo.int The process involves the formation of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetrone, which is then subjected to hydrolysis under heating with sodium hydroxide (B78521) to yield 3,6-diaminopyrazine-2,5-dicarboxylic acid. chemicalbook.com The reaction achieves a high purity and good yield. chemicalbook.com Once the dicarboxylic acid is obtained, it can be converted to the corresponding 3,6-diaminothis compound through standard amidation procedures, likely involving activation to an acid chloride or the use of coupling agents followed by reaction with ammonia.

| Starting Material | Key Intermediate | Product | Ref |

| 5-Aminouracil | Pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetrone | 3,6-Diaminopyrazine-2,5-dicarboxylic acid | google.comwipo.intchemicalbook.com |

Derivatization from 3,6-Dibromopyrazine-2,5-dicarboxylic Acid

For the synthesis of further substituted pyrazine derivatives, 3,6-dibromopyrazine-2,5-dicarboxylic acid serves as a versatile starting material. This compound can be prepared from 3,6-diaminopyrazine-2,5-dicarboxylic acid via a Sandmeyer-type reaction. google.com The diamino compound is treated with sodium nitrite (B80452) in hydrobromic acid, followed by the addition of cupric bromide to replace the amino groups with bromo groups. google.com

The resulting 3,6-dibromopyrazine-2,5-dicarboxylic acid can then be converted to its corresponding dicarboxamide. The bromo substituents are then available for a variety of cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, allowing for the introduction of aryleneethynyl groups at the 3- and 6-positions of the pyrazine ring. rsc.org This provides a powerful method for creating complex, conjugated pyrazine systems.

| Precursor | Reaction | Product | Ref |

| 3,6-Diaminopyrazine-2,5-dicarboxylic acid | NaNO₂, HBr, CuBr₂ | 3,6-Dibromopyrazine-2,5-dicarboxylic acid | google.com |

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for the synthesis of heterocyclic compounds, including pyrazine derivatives. nih.govtandfonline.com These green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. rasayanjournal.co.in

One promising strategy is the use of biocatalysts. For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in a continuous-flow system. rsc.orgrsc.org This method operates at mild temperatures (45 °C) in a greener solvent like tert-amyl alcohol, achieving high yields in short reaction times. rsc.orgrsc.org

The use of deep eutectic solvents (DESs) as both green solvents and catalysts is another innovative approach. acs.org Choline (B1196258) chloride-based DESs have been employed for the self-condensation of D-glucosamine to prepare pyrazine compounds, demonstrating a sustainable route using biomass-derived starting materials. acs.org

Additionally, acceptorless dehydrogenative coupling reactions catalyzed by earth-abundant base metals like manganese offer an atom-economical pathway to pyrazines. nih.govacs.org These reactions, which couple β-amino alcohols, produce only hydrogen gas and water as byproducts, making them highly sustainable. nih.govacs.org While these methods have been demonstrated for various pyrazine derivatives, their application to the specific synthesis of this compound represents a future direction for sustainable chemical manufacturing. nih.govtandfonline.com

| Green Approach | Key Features | Example Application | Ref |

| Biocatalysis | Mild conditions, high selectivity, reduced waste | Synthesis of pyrazinamide derivatives using Lipozyme® TL IM in a continuous-flow system. | rsc.orgrsc.org |

| Deep Eutectic Solvents (DESs) | Recyclable, non-toxic, catalyst/solvent system | Self-condensation of D-glucosamine to form pyrazines using choline chloride-based DESs. | acs.org |

| Dehydrogenative Coupling | Atom-economical, use of earth-abundant metal catalysts, H₂ and H₂O as byproducts | Manganese-catalyzed self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. | nih.govacs.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Pyrazine 2,5 Dicarboxamide and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline solids, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Pyrazine-2,5-dicarboxamide and its Substituted Forms

The key crystallographic data for these derivatives are summarized below:

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound (Polymorph P2₁/c) | C₁₈H₁₆N₆O₂ | Monoclinic | P2₁/c | 9.4977(4) | 10.3739(4) | 9.1706(4) | 107.495(2) | 2 |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)this compound | C₂₀H₂₀N₆O₂ | Monoclinic | P2₁/c | 7.1594(3) | 10.4283(5) | 12.8715(6) | 98.711(2) | 2 |

| N²,N⁵-bis(pyridin-4-ylmethyl)this compound | C₁₈H₁₆N₆O₂ | Monoclinic | P2₁/n | 7.3980(10) | 16.539(2) | 7.4204(10) | 109.284(10) | 2 |

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound (Polymorph C2/c) | C₁₈H₁₆N₆O₂ | Monoclinic | C2/c | 16.929(3) | 5.143(1) | 20.038(4) | 107.03(3) | 4 |

Data sourced from Cati, F. & Stoeckli-Evans, H. (2017). researchgate.netnih.gov

A search of the Cambridge Structural Database for pyrazine-2,5-dicarboxamides also identified structures for N,N′-bis(4-pentylphenyl)this compound and N,N′-diphenylthis compound, both of which also exhibit inversion symmetry. nih.gov

Polymorphism and Crystal Structure Comparison

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical phenomenon in materials science. N²,N⁵-bis(pyridin-2-ylmethyl)this compound is a notable example within this family, exhibiting at least two monoclinic polymorphs. researchgate.netnih.gov

Molecular Conformation Analysis (e.g., Dihedral Angles of Substituents)

In the derivatives studied by Cati and Stoeckli-Evans, the molecules generally adopt an extended conformation. researchgate.netnih.gov However, the degree of twisting varies significantly, as illustrated by the dihedral angles.

| Compound | Dihedral Angle between Pyrazine (B50134) and Pyridine (B92270) Rings (°) | Dihedral Angle between Pyrazine Ring and Carboxamide Unit (°) |

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound (Polymorph P2₁/c) | 89.17(7) | 4.24(9) |

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound (Polymorph C2/c) | 5.70(7) | - |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 75.83(8) | 3.13(10) |

| N²,N⁵-bis(pyridin-4-ylmethyl)this compound | 82.71(6) | 9.32(8) |

Data sourced from Cati, F. & Stoeckli-Evans, H. (2017). researchgate.netnih.gov

The drastic difference in the pyrazine-pyridine dihedral angle between the two polymorphs of N²,N⁵-bis(pyridin-2-ylmethyl)this compound (89.17° vs 5.70°) highlights the conformational flexibility of these molecules. researchgate.netnih.gov In contrast, the carboxamide units tend to remain relatively coplanar with the central pyrazine ring, with dihedral angles typically less than 10°. researchgate.netnih.gov

Powder X-ray Diffraction for Structural Confirmation

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and confirm the bulk purity of a synthesized material. While single-crystal X-ray diffraction provides the detailed structure of one crystal, PXRD analyzes a polycrystalline sample, producing a diffraction pattern that serves as a fingerprint for a specific crystalline phase. In the context of this compound and its derivatives, PXRD is instrumental in confirming that the bulk synthesized material corresponds to the structure determined from a single crystal. It is also a key tool in studying polymorphism, as different polymorphs will produce distinct PXRD patterns. For instance, variable-temperature PXRD can be employed to study phase transitions between polymorphs or to monitor the stability of different crystalline forms.

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide complementary information to diffraction techniques, elucidating the chemical environment of atoms and confirming the connectivity of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C CP MAS NMR)

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution and in the solid state.

¹H and ¹³C NMR in Solution:

The chemical shifts observed in ¹H and ¹³C NMR spectra provide information about the electronic environment of the hydrogen and carbon atoms, respectively. For the substituted this compound derivatives, ¹H and ¹³C NMR data have been reported, confirming their synthesized structures.

¹H NMR Data (400 MHz, DMSO-d₆, δ in ppm):

| Compound | Pyrazine-H | Amide N-H (t) | Pyridine/Methyl-H |

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 9.28 (s) | 9.51 | 8.54, 7.79, 7.37, 7.29 (m), 4.61 (d) |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)this compound | - | 9.39 | 8.54 (m), 7.79 (td), 7.37 (d), 7.29 (m), 4.61 (d), 2.79 (s, CH₃) |

Data sourced from Cati, F. & Stoeckli-Evans, H. (2017). researchgate.net

¹³C NMR Data (400 MHz, DMSO-d₆, δ in ppm):

| Compound | C=O | Pyrazine-C | Pyridine-C/Methyl-C |

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 163.4 | 147.4, 143.0 | 158.5, 149.7, 137.6, 123.1, 122.0, 45.2 |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)this compound | 165.5 | 149.8, 145.3 | 158.9, 149.7, 137.7, 123.1, 121.9, 45.2, 22.8 (CH₃) |

Data sourced from Cati, F. & Stoeckli-Evans, H. (2017). researchgate.net

Solid-State NMR (¹³C CP/MAS NMR):

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is essential for characterizing the structure of materials directly in the solid state. This technique is especially valuable for studying polymorphism, as distinct polymorphs can give rise to different ¹³C chemical shifts due to variations in crystal packing and molecular conformation. It can also be used to study materials that are insoluble or difficult to crystallize. While specific ¹³C CP/MAS NMR data for this compound are not prominently featured in the literature, the technique is widely applied to related organic materials and metal-organic frameworks to probe site-specific structural details, dynamics, and guest-host interactions that are not accessible by solution NMR or diffraction methods alone.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of this compound and its derivatives. The analysis of vibrational modes offers a detailed fingerprint of the molecule, confirming the presence of the pyrazine core and the dicarboxamide substituents.

The IR spectrum of this compound derivatives is characterized by several key absorption bands. The N-H stretching vibrations of the amide groups typically appear as strong bands in the region of 3400-3200 cm⁻¹. For instance, in N²,N⁵-bis(pyridin-2-ylmethyl)this compound, a strong N-H stretch is observed at 3335 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is one of the most intense and characteristic absorptions, generally found in the 1700-1630 cm⁻¹ range. The N-H bending vibration, or Amide II band, is typically observed between 1650 and 1550 cm⁻¹. Vibrations associated with the pyrazine ring, including C-H, C=C, and C=N stretching, also produce characteristic signals. For example, C-H stretching vibrations of the pyrazine ring are found in the 3275-3245 cm⁻¹ region in related complexes, while C=C and C=N stretching modes appear around 1520 and 1482 cm⁻¹, respectively. lew.ro Precursors like pyrazine-carboxylic acids show very broad absorption bands around 2450 and 1900 cm⁻¹, which are indicative of strong intramolecular hydrogen bonding. jst.go.jp

While specific Raman data for this compound is not extensively reported, the technique is complementary to IR spectroscopy. Raman scattering is particularly sensitive to symmetric vibrations and bonds involving non-polar or weakly polar functional groups. Therefore, the symmetric stretching modes of the pyrazine ring would be expected to produce strong Raman signals. A combined IR and Raman analysis allows for a more complete assignment of the fundamental vibrational modes of the molecule, aided by computational methods like Density Functional Theory (DFT) which can predict theoretical vibrational frequencies. tandfonline.comresearchgate.net

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference Compound Example |

|---|---|---|---|

| N-H Stretch | Amide (-CONH₂) | 3400 - 3200 | N²,N⁵-bis(pyridin-2-ylmethyl)this compound (3335 cm⁻¹) nih.gov |

| C-H Stretch | Pyrazine Ring | ~3100 - 3000 | Pyrazine-2-carboxamide Complex (3275-3245 cm⁻¹) lew.ro |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1700 - 1630 | Pyrazine Carboxamide Derivatives bendola.com |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1650 - 1550 | General Amide Range |

| C=N / C=C Stretch | Pyrazine Ring | 1600 - 1450 | Pyrazine-2-carboxamide Complex (1520, 1482 cm⁻¹) lew.ro |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The molecular formula of this compound is C₆H₆N₄O₂. chemsrc.com This corresponds to a calculated monoisotopic (exact) mass of 166.04907 Da. chemsrc.com An experimental HRMS measurement yielding a mass value extremely close to this calculated value would serve as definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Standard electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) and provide information about the compound's fragmentation pattern. The fragmentation of this compound is expected to proceed through characteristic losses of the amide functional groups. Common fragmentation pathways would likely include the loss of an amino radical (•NH₂) to form an acylium ion, or the elimination of isocyanic acid (HNCO). Subsequent fragmentation would involve the cleavage of the second amide group and fragmentation of the pyrazine ring itself. Analyzing these fragmentation patterns is crucial for confirming the substitution pattern on the pyrazine core.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₄O₂ | chemsrc.com |

| Molecular Weight (Average) | 166.137 g/mol | chemsrc.com |

| Exact Mass (Monoisotopic) | 166.04907 Da | chemsrc.com |

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about the conjugated π-system of this compound. The spectrum is dominated by absorptions arising from π → π* and n → π* transitions associated with the aromatic pyrazine ring and the carbonyl groups of the amide substituents.

The pyrazine core itself exhibits characteristic electronic absorptions. nist.gov The introduction of the two carboxamide groups at the 2 and 5 positions modifies the electronic structure and, consequently, the absorption spectrum. The UV-Vis spectrum of the related pyrazine-2-carboxamide ligand in methanol (B129727) shows two main absorption bands with maxima (λmax) at 273 nm and 324 nm, which are attributed to transitions within the aromatic system. lew.ro These are likely π → π* transitions, which are typically intense. Less intense, longer-wavelength absorptions corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also expected but may be obscured by the stronger π → π* bands. Studies on metal complexes of pyrazine dicarboxylates also assign UV absorptions to π—π* transitions of the aromatic system. chempap.org The solvent environment can influence the position and intensity of these bands, particularly the n → π* transitions.

Table 3: UV-Vis Absorption Maxima for Pyrazine-2-carboxamide

| Compound | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| Pyrazine-2-carboxamide | Methanol | 273 | π → π |

| 324 | π → π |

Data sourced from reference lew.ro.

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound is an achiral molecule and therefore does not exhibit a CD spectrum. However, if chiral substituents are introduced to create a chiral derivative, that derivative would be CD-active, and its spectrum would provide information about its absolute configuration and conformation in solution.

Magnetic Circular Dichroism (MCD), on the other hand, is an induced form of chiroptical spectroscopy that can be applied to both chiral and achiral molecules. MCD measures the difference in absorption of left- and right-circularly polarized light in the presence of a strong, static magnetic field aligned parallel to the direction of light propagation. This technique is particularly powerful for probing the electronic structure of molecules, as it can resolve overlapping electronic transitions that may not be distinguishable in a standard UV-Vis spectrum. nih.gov

While no MCD data for this compound itself has been reported, the technique has been successfully applied to pyrazine-containing coordination polymers. acs.org In such systems, MCD spectroscopy is used to investigate the nature of excited states and to unravel orbital-specific contributions to electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. nih.govacs.org For example, in a pyrazine-bridged copper complex, MCD was employed to decompose the different Cu²⁺ → pyrazine charge transfer excitations and analyze their role in the magnetic properties of the material. acs.org This demonstrates the potential of MCD as a sophisticated tool for characterizing the electronic structure of metal complexes derived from this compound.

Elemental Analysis and Complementary Techniques

Elemental analysis is a fundamental and routine technique for verifying the purity and empirical formula of a newly synthesized compound. It precisely determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements like oxygen (O). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For the parent compound, this compound (C₆H₆N₄O₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. This serves as the benchmark against which experimental results are compared.

Table 4: Calculated Elemental Composition of this compound (C₆H₆N₄O₂)

| Element | Calculated Mass % |

|---|---|

| Carbon (C) | 43.37% |

| Hydrogen (H) | 3.64% |

| Nitrogen (N) | 33.72% |

| Oxygen (O) | 19.26% |

Furthermore, published data for derivatives of this compound illustrate the practical application of this technique. For example, the elemental analysis of N²,N⁵-bis(pyridin-2-ylmethyl)this compound (C₁₈H₁₆N₆O₂) showed excellent agreement between the calculated and found values, confirming its successful synthesis. nih.gov

Table 5: Elemental Analysis Data for a this compound Derivative

Compound: N²,N⁵-bis(pyridin-2-ylmethyl)this compound (C₁₈H₁₆N₆O₂)

| Element | Calculated % | Found % |

|---|---|---|

| C | 62.06 | 62.00 |

| H | 4.63 | 4.67 |

| N | 24.12 | 24.30 |

Data sourced from reference nih.gov.

Computational and Theoretical Investigations of Pyrazine 2,5 Dicarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For pyrazine-2,5-dicarboxamide and its derivatives, DFT calculations provide fundamental information about its geometry, orbital energies, and spectroscopic characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, the central pyrazine (B50134) ring and the two carboxamide side chains are the key structural features.

Theoretical studies indicate that the planarity of the molecule is a critical factor. The carboxamide groups (-CONH₂) can rotate relative to the pyrazine ring. The conformation is defined by the dihedral angles between the plane of the pyrazine ring and the planes of the amide groups. The most stable conformation is typically one where the molecule achieves a balance between electronic conjugation, which favors planarity, and steric hindrance, which may cause out-of-plane twisting. In related diruthenium(III) complexes bridged by the deprotonated form of N,N′-diphenylthis compound, DFT has been used to analyze the structure of the bridging ligand. researchgate.netresearchgate.net

Conformational analysis of related structures, such as N-(1,3-thiazol-2-yl)-2-pyrazinecarboxamide, has been investigated both experimentally and theoretically to understand the influence of non-covalent interactions on molecular conformation. researchgate.net For this compound, calculations would likely predict a near-planar structure, with the potential for intermolecular hydrogen bonding influencing the solid-state conformation. This is supported by X-ray crystallography studies on related oligomers, which incorporate this compound units into larger molecular strands, confirming their structural role. acs.orgdiamond.ac.ukresearchgate.net

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| C-C (ring-amide) | ~1.50 Å | |

| C-N (ring) | ~1.33 Å | |

| Bond Angle | O=C-N | ~122° |

| C-C-N (amide) | ~117° | |

| Dihedral Angle | N(ring)-C(ring)-C(amide)-O | ~180° (for planar) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For pyrazine-based compounds, the pyrazine core, with its two nitrogen atoms, imparts unique electronic characteristics. researchgate.net DFT calculations are used to visualize the distribution of these orbitals and to calculate their energies. researchgate.net In this compound, the HOMO is expected to be distributed over the pyrazine ring and the nitrogen atoms of the amide groups, while the LUMO is likely concentrated on the electron-deficient pyrazine ring and the carbonyl carbons. The electron-withdrawing nature of the carboxamide groups would lower the energy of the LUMO, making the molecule a potential electron acceptor. The HOMO-LUMO gap can be tuned by modifying the pyrazine framework, which alters the electronic absorption bands. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for pyrazine-based systems and serve as an example.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating capacity |

| LUMO | -2.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical stability |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. It calculates the energies of excited states, which correspond to the absorption of light.

For this compound and its derivatives, TD-DFT calculations can elucidate the nature of electronic transitions. researchgate.net These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculations can identify these transitions as π→π* or n→π* in character. In complexes containing the this compound backbone, TD-DFT has been used to understand intervalence charge transfer (IVCT) absorption features, which are characteristic of mixed-valence systems. researchgate.netresearchgate.net This analysis helps assign oxidation states and understand electron delocalization across the molecule. researchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the electron density distribution to characterize chemical bonding, including weak interactions like hydrogen bonds. By locating bond critical points (BCPs) in the electron density, QTAIM can quantify the strength and nature of these interactions.

A QTAIM analysis of this compound would involve:

Calculating the electron density (ρ) at the BCP between the hydrogen donor and acceptor.

Calculating the Laplacian of the electron density (∇²ρ) at the BCP. A positive value is indicative of a closed-shell interaction, typical for hydrogen bonds.

Analyzing the total energy density (H(r)) at the BCP to further characterize the nature of the bond.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to screen for potential inhibitors.

While docking studies for the parent this compound are not specified in the search results, numerous studies have been performed on its derivatives. These studies highlight the potential of the pyrazinecarboxamide scaffold to interact with biological targets. For example, pyrazinecarboxamide derivatives have been investigated as potential inhibitors for multiple myeloma by targeting histone deacetylase and proteasome activities. scribd.com Other derivatives have been studied for their potential to inhibit SARS-CoV-2 Mpro. researchgate.net These studies typically show that the pyrazine nitrogen atoms and the amide groups are key pharmacophoric features, participating in hydrogen bonds and other interactions within the protein's active site. researchgate.netscribd.com

Table 3: Example of Molecular Docking Results for a Pyrazinecarboxamide Derivative (Illustrative)

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| SARS-CoV-2 Mpro | Derivative 1 | -7.5 | HIS41, CYS145 | Hydrogen Bond, Pi-Alkyl |

| Histone Deacetylase | Derivative 2 | -8.2 | HIS180, TYR306 | Zinc Coordination, H-Bond |

Computational Prediction of Spectroscopic Parameters (e.g., IR Frequencies)

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By calculating these frequencies, researchers can assign the vibrational modes of the molecule to the experimental IR bands. This helps in confirming the molecular structure and understanding its bonding.

For this compound, key vibrational modes would include:

N-H stretching: Typically found in the 3200-3400 cm⁻¹ region.

C=O stretching (Amide I band): A strong absorption usually around 1650-1680 cm⁻¹.

N-H bending (Amide II band): Located near 1600 cm⁻¹.

Pyrazine ring vibrations: A series of characteristic peaks in the 1400-1600 cm⁻¹ and fingerprint regions.

Computational studies on related pyrazine-based molecules have successfully simulated IR spectra, showing good agreement with experimental data after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations.

Modeling of Magnetic Properties (e.g., Broken Symmetry DFT)

Computational and theoretical chemistry play a crucial role in understanding the magnetic properties of molecules, even those that are not intrinsically magnetic. This compound is a closed-shell molecule and, as such, is diamagnetic. However, its structural and electronic characteristics make it an important component in the study of magnetic materials, primarily as a ligand that mediates magnetic exchange interactions between paramagnetic metal centers. Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in modeling these interactions.

Broken Symmetry DFT (BS-DFT) is a widely used computational approach to approximate the exchange coupling constant (J) between magnetic centers in molecules and materials. This method is particularly valuable for systems where the true ground state has a multi-reference character, which is common in magnetically coupled systems. The BS-DFT approach involves calculating the energies of a high-spin (ferromagnetic) state and a spin-unrestricted "broken-symmetry" (antiferromagnetic) low-spin state. The energy difference between these states is then used to estimate the magnetic coupling parameter.

While direct BS-DFT studies on this compound are not available, the principles of its role in mediating magnetic interactions can be inferred from computational studies on structurally related systems, particularly metal-organic frameworks (MOFs) and coordination polymers where pyrazine-based ligands bridge paramagnetic metal ions. In these systems, the pyrazine ring acts as a conduit for superexchange, a mechanism that allows for magnetic coupling between non-bonded metal centers. The efficiency and nature of this coupling (ferromagnetic vs. antiferromagnetic) are dictated by the electronic structure of the bridging ligand and the geometry of the coordination.

Furthermore, theoretical studies on diradical isomers of pyrazine provide insight into the intrinsic ability of the pyrazine core to mediate magnetic interactions. A multireference ab initio study on 2,5-didehydropyrazine, which has a similar para-disubstituted pyrazine core to this compound, has quantified the interaction between two radical centers. nih.gov The calculated singlet-triplet energy gap is a direct measure of the magnetic coupling. For the 2,5-didehydropyrazine isomer, a significant singlet-triplet splitting of +28.2 kcal/mol was found, indicating a strong antiferromagnetic interaction. nih.gov This suggests that the pyrazine-2,5-diyl unit is an effective mediator of magnetic coupling.

The table below summarizes the calculated singlet-triplet splitting for the diradical isomers of pyrazine, highlighting the strong coupling potential of the para-isomer.

| Isomer | Singlet-Triplet Splitting (kcal/mol) | Magnetic Interaction |

| 2,3-didehydropyrazine (ortho) | +1.8 | Weak Antiferromagnetic |

| 2,6-didehydropyrazine (meta) | -1.4 | Weak Ferromagnetic |

| 2,5-didehydropyrazine (para) | +28.2 | Strong Antiferromagnetic |

These theoretical findings underscore the potential of this compound to act as a robust mediator of magnetic interactions in more complex systems. The application of computational methods like BS-DFT to coordination compounds containing this ligand would be a valuable tool in the rational design of novel magnetic materials.

Supramolecular Chemistry and Crystal Engineering of Pyrazine 2,5 Dicarboxamide Architectures

Hydrogen Bonding Networks in Pyrazine-2,5-dicarboxamide Crystals

Hydrogen bonds are the primary directional forces responsible for the assembly of this compound molecules into well-defined crystal lattices. The interplay between different types of hydrogen bonds dictates the dimensionality and topology of the resulting supramolecular structures.

In the crystal structures of this compound derivatives, intermolecular N-H…N and C-H…O hydrogen bonds are pivotal in the formation of extended networks. For instance, in N²,N⁵-bis(pyridin-2-ylmethyl)this compound, molecules are linked by N—H⋯N hydrogen bonds, which organize them into layers. iucr.orgiucr.orgresearchgate.netnih.govnih.gov These layers are further interconnected by C—H⋯O hydrogen bonds, ultimately leading to the formation of a stable three-dimensional supramolecular structure. iucr.orgiucr.orgresearchgate.netnih.govnih.gov

The specific arrangement of these hydrogen bonds can vary depending on the substituents attached to the dicarboxamide core. In the case of N²,N⁵-bis(pyridin-4-ylmethyl)this compound, N—H⋯N hydrogen bonds result in the formation of corrugated sheets. iucr.orgresearchgate.netnih.gov Similar to the previously mentioned derivative, these sheets are also linked by C—H⋯O hydrogen bonds to construct the final three-dimensional architecture. iucr.orgresearchgate.netnih.gov The prevalence and strength of these interactions underscore their importance in directing the crystal packing of this compound-based compounds. Weak C-H···O hydrogen bonds have also been observed to stabilize the crystal structures of related compounds like diethyl pyrazine-2,5-dicarboxylate. nih.gov

Table 1: Examples of Intermolecular Hydrogen Bonds in this compound Derivatives

| Compound | Hydrogen Bond Type | Supramolecular Motif | Reference |

|---|---|---|---|

| N²,N⁵-bis(pyridin-2-ylmethyl)this compound | N—H⋯N | Layers | iucr.orgiucr.orgresearchgate.netnih.govnih.gov |

| C—H⋯O | 3D Network | iucr.orgiucr.orgresearchgate.netnih.govnih.gov | |

| N²,N⁵-bis(pyridin-4-ylmethyl)this compound | N—H⋯N | Corrugated Sheets | iucr.orgresearchgate.netnih.gov |

| C—H⋯O | 3D Network | iucr.orgresearchgate.netnih.gov | |

| Diethyl pyrazine-2,5-dicarboxylate | C—H⋯O | Stacked Molecules | nih.gov |

While intermolecular hydrogen bonds are dominant in the crystal packing of this compound, the potential for intramolecular hydrogen bonding exists, particularly in derivatives with appropriate substituents. In certain conformations, the amide hydrogen can form a short contact with the adjacent pyrazine (B50134) nitrogen atom. For example, in a monoclinic polymorph of N²,N⁵-bis(pyridin-2-ylmethyl)this compound, the molecule is nearly planar, allowing the NH hydrogen atom to form close contacts with both the adjacent pyrazine and pyridine (B92270) nitrogen atoms. iucr.orgnih.gov

Derivatives of related heterocyclic dicarboxamides are considered model compounds for studying the effects of intramolecular hydrogen bonding on molecular conformation. mdpi.commdpi.com In more complex systems, such as 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid, which exists as a zwitterion, an intramolecular hydrogen bond between a pyridine nitrogen and a pyridinium NH group leads to near coplanarity of the adjacent rings. nih.gov

Pi-Stacking Interactions (e.g., Pyrazine Ring π-π Interactions)

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyrazine rings and any appended aromatic substituents contribute significantly to the stabilization of the crystal structures. These interactions are typically of the offset or slipped-stacking nature, where the rings are not perfectly superimposed but are displaced relative to one another.

Formation of Three-Dimensional Supramolecular Structures

The culmination of various intermolecular forces, primarily hydrogen bonding and π-stacking interactions, leads to the assembly of this compound molecules into complex and often aesthetically pleasing three-dimensional supramolecular architectures. The formation of these structures is a testament to the principles of molecular self-assembly, where molecules spontaneously organize into ordered arrangements.

The strategy of forming layers or sheets through strong, directional interactions like N-H…N hydrogen bonds, followed by the linking of these layers through weaker interactions such as C-H…O bonds or π-stacking, is a recurrent theme in the crystal engineering of this compound derivatives. iucr.orgresearchgate.netnih.gov This hierarchical assembly process allows for the construction of robust and predictable 3D networks. iucr.orgresearchgate.netnih.gov

Role of Solvent Molecules and Water Clusters in Crystal Packing

In hydrated crystal structures of related dicarboxylates, water molecules are often involved in extensive hydrogen-bonding networks. researchgate.net For instance, in pyrazine-2,5-dicarboxylic acid dihydrate, water molecules and the acid molecules form layers held together by a system of hydrogen bonds. researchgate.net The presence of water can lead to the formation of specific water clusters that template the growth of the crystal lattice. In some coordination polymers, water clusters have been observed to play a crucial role in the cohesiveness of the supramolecular architecture. The inclusion of water can sometimes preclude certain packing motifs; for example, in a hydrated cocrystal of pyrazine, the hydrogen-bond-enriched structure prevents the aromatic rings from engaging in π-stacking. nih.gov The role of water can be both structural, by participating in the framework, and functional. mdpi.com

Crystal Engineering Strategies Utilizing this compound Synthons

The predictable and robust hydrogen-bonding capabilities of the this compound moiety make it a valuable supramolecular synthon in crystal engineering. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. By utilizing the this compound core, crystal engineers can design and synthesize new solid-state materials with desired structures and properties.

One common strategy is the formation of cocrystals, where this compound is co-crystallized with other molecules (co-formers) that have complementary hydrogen-bonding sites. For example, the pyrazine moiety is known to form cocrystals with dicarboxylic acids through the well-established pyridine-carboxylic acid synthon, which consists of an O-H…N hydrogen bond. rsc.org This approach allows for the modification of the physicochemical properties of active pharmaceutical ingredients or the creation of novel materials with unique optical or electronic properties. The pyrazine-dicarboxamide unit can be considered a reliable building block for constructing one-dimensional hydrogen-bonded chains in such cocrystals. rsc.org Furthermore, the this compound framework can be incorporated into coordination polymers, where the nitrogen atoms of the pyrazine ring and the carbonyl oxygen atoms of the amide groups can coordinate to metal centers, leading to the formation of extended metal-organic frameworks (MOFs). mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

In the study of this compound and its derivatives, Hirshfeld surface analysis offers valuable insights into the supramolecular architecture. For analogous compounds, such as pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide, this analysis has been effectively used to elucidate the nature and distribution of intermolecular contacts. nih.govmdpi.com

The analysis typically reveals the prevalence of several key intermolecular interactions that govern the crystal packing of pyrazine-containing structures. These include:

Hydrogen Bonds: Strong hydrogen bonds, primarily N—H···N and N—H···O, are often significant contributors to the crystal stability of dicarboxamides. These are visualized as distinct red regions on the Hirshfeld surface.

van der Waals Forces: A large portion of the Hirshfeld surface is typically associated with weaker van der Waals interactions, particularly H···H contacts.

π-π Stacking: Interactions between the aromatic pyrazine rings are also a crucial factor in the crystal packing, influencing the layered structures often observed in these compounds.

| Intermolecular Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |

| O···H/H···O | 25.2 | Indicates the presence of hydrogen bonds and other close contacts involving oxygen and hydrogen atoms, such as C—H···O interactions. |

| N···H/H···N | 15.8 | Highlights the crucial role of N—H···N hydrogen bonds in the supramolecular assembly. |

| C···H/H···C | 8.5 | Reflects weaker C—H···π interactions and other van der Waals contacts involving carbon and hydrogen atoms. |

| C···C | 3.1 | Suggests the presence of π-π stacking interactions between the pyrazine rings of neighboring molecules. |

| Other | 1.9 | Includes minor contributions from other types of intermolecular contacts. |

The 2D fingerprint plots provide a graphical representation of these interactions, where distinct "spikes" and patterns correspond to specific types of contacts. For instance, the sharp spikes in the fingerprint plot of related dicarboxamides are characteristic of strong hydrogen bonding interactions. mdpi.com The distribution and intensity of these features in the fingerprint plot offer a unique "fingerprint" for the crystal packing of a particular compound.

Based on a comprehensive review of the provided search results, it is not possible to generate a scientifically accurate article on the chemical compound “this compound” that adheres to the specified outline. The detailed structure and topics provided in the user's request, such as specific coordination modes and the formation of particular metal complexes (e.g., with Vanadyl, Manganese(II), Strontium(II)), correspond to the well-documented coordination chemistry of a different compound: Pyrazine-2,5-dicarboxylate .

The search results contain extensive information on metal complexes and coordination polymers formed with the pyrazine-2,5-dicarboxylate ligand, which is the deprotonated form of pyrazine-2,5-dicarboxylic acid. This ligand features carboxylate groups (-COO⁻) that readily engage in the N,O-chelation, bridging, and formation of one- and three-dimensional polymers mentioned in the outline.

Conversely, the available literature on This compound , which has amide groups (-CONH₂), is focused on different areas. The search results indicate its use is primarily as a building block within larger, more complex ligand strands designed for specific supramolecular structures, such as molecular knots. acs.orgnih.govnih.gov Research is also available on N-substituted derivatives, like N,N'-bis(2-pyridylmethyl)this compound, where the coordination chemistry is dictated by the additional pyridine-N donors, not just the parent dicarboxamide structure. otago.ac.nznih.govresearchgate.net

There is no information in the search results that describes the general coordination chemistry of the simple, parent this compound ligand in the manner requested by the outline (e.g., formation of 1D chains with Vanadyl or 3D frameworks with Strontium(II)).

Therefore, generating an article under the requested title and outline would require misrepresenting the data for Pyrazine-2,5-dicarboxylate as being for this compound. This would be scientifically inaccurate and misleading. Due to the strict instructions to focus solely on this compound and not introduce information outside the explicit scope, the request cannot be fulfilled.

Coordination Chemistry of Pyrazine 2,5 Dicarboxamide and Its Metal Complexes

Influence of Ligand Derivatization on Coordination Behavior

The coordination behavior of pyrazine-2,5-dicarboxamide can be significantly modulated by the introduction of various substituents on the amide nitrogen atoms or the pyrazine (B50134) ring itself. These modifications can influence the steric and electronic properties of the ligand, leading to different coordination modes, and ultimately, different structural and magnetic properties of the resulting metal complexes.

Derivatization of the amide groups of this compound with functional groups can lead to ligands with enhanced coordination capabilities. For instance, the introduction of heterocyclic moieties such as benzimidazole (B57391) and benzothiazole (B30560) at the amide nitrogen positions results in ligands like N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide and N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide. These derivatized ligands have been shown to coordinate with ruthenium(II) to form stable complexes. In these cases, the ligands act as mono-anionic bidentate linkers.

The introduction of substituents on the pyrazine ring also plays a crucial role in determining the final structure of the coordination polymer. For example, the use of substituted pyrazines, such as 2-aminopyrazine (B29847) and 2-hydroxypyrazine (B42338), in the synthesis of cobalt(II) coordination polymers with dicyanamide (B8802431) as a co-ligand, demonstrates how functional groups on the pyrazine core can direct the assembly of the final architecture. rsc.org In the case of 2-aminopyrazine, it acts as a monodentate ligand, completing the coordination sphere of the cobalt(II) ions in a two-dimensional grid-like structure. rsc.org In contrast, 2-hydroxypyrazine can act as a bis-monodentate bridging ligand, leading to a more complex stair-like two-dimensional structure. rsc.org

Another example of a derivatized pyrazine ligand is N'-benzylidenepyrazine-2-carbohydrazonamide, which has been used to synthesize coordination compounds with Mn(II), Fe(III), Co(II), and Ni(II). nih.gov Spectroscopic studies of these complexes suggest that the ligand behaves in a bidentate manner, coordinating to the metal centers through the azomethine nitrogen atom and a nitrogen atom from the pyrazine ring. nih.gov

Table 1: Influence of Ligand Derivatization on Coordination Mode

| Ligand | Metal Ion | Coordination Mode | Resulting Structure |

|---|---|---|---|

| 2-Aminopyrazine | Co(II) | Monodentate | 2D rhombus grid |

| 2-Hydroxypyrazine | Co(II) | Bis-monodentate | 2D stair-like |

| N'-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate | Not specified |

Structural Characterization of Metal Complexes (e.g., Coordination Polyhedra)

The structural characterization of metal complexes of this compound and its derivatives reveals a rich variety of coordination geometries and dimensionalities, largely dictated by the nature of the metal ion, the specific ligand used, and the presence of co-ligands.

In copper(II) complexes with pyrazine amides, the strong coordinating ability of the pyrazine and aminophenyl nitrogen atoms often leads to their occupation of the equatorial positions in the coordination sphere. mdpi.com The amide oxygen, when not part of a chelate ring, tends to coordinate to the axial positions, which are characterized by weaker bonds. mdpi.com The coordination polyhedra most commonly observed for Cu(II) in these complexes are square pyramidal and distorted octahedral. mdpi.com

For instance, in a ruthenium(II) complex with N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, the metal center adopts a pseudo-octahedral "piano-stool" geometry. In this arrangement, the derivatized pyrazine carboxamide acts as a mono-anionic bidentate ligand.

In the case of cobalt(II) coordination polymers with substituted pyrazines and dicyanamide, the metal centers are typically six-coordinate. In the complex with 2-aminopyrazine, the Co(II) ions are in a distorted octahedral environment, coordinated to four nitrogen atoms from the bridging dicyanamide ligands in the equatorial plane and two nitrogen atoms from the monodentate 2-aminopyrazine ligands in the axial positions. rsc.org This arrangement leads to the formation of a 2D rhombus grid. rsc.org When 2-hydroxypyrazine is used, a more intricate 2D stair-like structure is formed, where the cobalt centers are bridged by both dicyanamide and bis-monodentate 2-hydroxypyrazine ligands. rsc.org

Table 2: Structural Features of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Coordination Polyhedron | Dimensionality |

|---|---|---|---|

| Cu(II) | Pyrazine amides | Square pyramidal, Distorted octahedral | Varies |

| Ru(II) | N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | Pseudo-octahedral | 0D (discrete complex) |

| Co(II) | 2-Aminopyrazine | Distorted octahedral | 2D |

| Co(II) | 2-Hydroxypyrazine | Distorted octahedral | 2D |

Magnetic Properties of Coordination Polymers (e.g., Antiferromagnetic Couplings)

The magnetic properties of coordination polymers based on this compound and its derivatives are of significant interest, as the pyrazine ring is known to be an effective mediator of magnetic exchange interactions between metal centers. The nature and strength of these interactions are highly dependent on the structure of the coordination polymer, including the distance and orientation of the metal ions and the coordination mode of the bridging ligands.

In many coordination polymers involving pyrazine-based ligands, weak antiferromagnetic coupling between adjacent metal centers is observed. This is the case for a three-dimensional manganese(II) polymer with pyrazine-2,5-dicarboxylato bridging ligands, where magnetic measurements indicate the presence of weak antiferromagnetic interactions. researchgate.net

A study of cobalt(II) coordination polymers with substituted pyrazines and dicyanamide bridges provides further insight into the magnetic behavior of such systems. rsc.org In the complex formed with 2-hydroxypyrazine, which acts as a bis-monodentate bridge between cobalt(II) centers, weak antiferromagnetic coupling is observed. rsc.org This is attributed to the superexchange pathway provided by the bridging ligand. In contrast, the related complex with 2-aminopyrazine, which acts as a terminal ligand, exhibits the behavior of magnetically isolated high-spin cobalt(II) ions. rsc.org

In some cases, more complex magnetic phenomena can be observed. For example, in a one-dimensional ladder-chain cobalt(II) coordination polymer with pyrazine and benzoate (B1203000) as ligands, spin-canting antiferromagnetism and metamagnetism have been reported. rsc.org

Table 3: Magnetic Properties of Coordination Polymers with Pyrazine Derivatives

| Metal Ion | Bridging Ligand(s) | Magnetic Behavior |

|---|---|---|

| Mn(II) | Pyrazine-2,5-dicarboxylato | Weak antiferromagnetic coupling |

| Co(II) | 2-Hydroxypyrazine and Dicyanamide | Weak antiferromagnetic coupling |

| Co(II) | Pyrazine and Benzoate | Spin-canting antiferromagnetism, Metamagnetism |

Advanced Applications of Pyrazine 2,5 Dicarboxamide in Biological and Material Sciences

Antiviral Activity (e.g., against Dengue and Yellow Fever Virus)

Derivatives of pyrazine-2,5-dicarboxamide have been investigated as potential inhibitors of flaviviruses, a genus that includes significant human pathogens such as Dengue virus (DENV) and Yellow Fever virus (YFV). In a study aimed at discovering new flavivirus inhibitors, a series of variably substituted pyrazine (B50134) dicarboxylamides were synthesized and evaluated in cell-based assays. cabidigitallibrary.org Several of these compounds demonstrated potent antiviral activity.

Fourteen compounds from the synthesized series were found to inhibit the replication of DENV, with half-maximal effective concentrations (EC50) ranging from 0.5 to 3.4 µM. cabidigitallibrary.org Notably, compounds designated as 6b and 6d were the most potent inhibitors of DENV, both exhibiting an EC50 of 0.5 µM and a selectivity index (SI) greater than 235. cabidigitallibrary.org Another compound, 7a , also showed significant anti-DENV activity with an EC50 of 0.5 µM and an SI of >235. cabidigitallibrary.org

Furthermore, seven compounds in the same series displayed good antiviral activity against YFV, with EC50 values between 0.4 and 3.3 µM. cabidigitallibrary.org Compound 6n was identified as the most potent in this series against YFV, with an EC50 of 0.4 µM and a selectivity index greater than 34. cabidigitallibrary.org These findings highlight the potential of the pyrazine dicarboxamide scaffold in the development of novel antiviral agents against these important flaviviruses.

| Compound | Target Virus | EC50 (µM) | Selectivity Index (SI) |

| 6b | Dengue Virus (DENV) | 0.5 | >235 |

| 6d | Dengue Virus (DENV) | 0.5 | >235 |

| 7a | Dengue Virus (DENV) | 0.5 | >235 |

| 6n | Yellow Fever Virus (YFV) | 0.4 | >34 |

Antimycobacterial and Antifungal Activities

The pyrazine core is a key component of pyrazinamide (B1679903), a first-line drug for tuberculosis treatment. This has spurred research into other pyrazine derivatives, including those related to this compound, for antimycobacterial activity. Studies on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, which are structurally related to this compound, have shown promising results against Mycobacterium tuberculosis. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μg/mL. nih.gov Another related compound, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also exhibited significant activity with an MIC of 3.13 μg/mL. nih.gov These compounds were also noted to have no significant cytotoxic effects in initial studies. nih.gov

In the realm of antifungal research, carboxamide derivatives are known to act as succinate (B1194679) dehydrogenase inhibitors. mdpi.com While direct studies on the antifungal properties of this compound are limited, related structures have been explored. For example, novel pyridine (B92270) carboxamide derivatives have been synthesized and shown to possess antifungal activity. nih.gov One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed significant in vivo antifungal activity against Botrytis cinerea. nih.gov This suggests that the broader class of heterocyclic carboxamides, to which this compound belongs, holds potential for the development of new antifungal agents.

| Compound | Target Organism | Activity (MIC) |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | 3.13 µg/mL |

Anticancer and Antiproliferative Activities (e.g., Cytotoxicity against A549 Cells)

Pyrazine-based compounds have been investigated for their potential as anticancer agents. Organometallic complexes incorporating pyrazine derivatives have shown cytotoxic effects against various cancer cell lines. In one study, pyrazine-based Pt(II) bis-alkynyl organometallic complexes were synthesized and their anticancer properties were evaluated against A549 human lung carcinoma cells. researchgate.net

The study revealed that one of the complexes, which featured pendant pyridine moieties, demonstrated the most significant growth inhibitory cytotoxic effect, even at low concentrations of approximately 0.5–1 µM. researchgate.net Other complexes in the series were effective at higher doses (around 30 µM), while two others inhibited 50% of cell growth at a concentration of nearly 10 µM. researchgate.net The most potent complex exhibited an IC50 value between 3–5 µM, which is comparable to the widely used chemotherapy drug, cisplatin, under similar conditions. researchgate.net These results indicate that pyrazine-containing structures can be valuable components in the design of new anticancer drugs.

| Compound Type | Cell Line | Cytotoxic Effect |

| Pyrazine-based organometallic complex with pendant pyridine moieties | A549 (Human Lung Carcinoma) | Maximal growth inhibition at ~0.5–1 µM |

| Other pyrazine-based organometallic complexes | A549 (Human Lung Carcinoma) | Effective at ~30 µM |

| Two other pyrazine-based organometallic complexes | A549 (Human Lung Carcinoma) | 50% growth inhibition at ~10 µM |

DNA/Protein Binding Studies

The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to their mechanism of action. Pyrazine-based compounds have been the subject of such binding studies. Research on pyrazine-based ligands has shown that they can interact with proteins through various mechanisms, including hydrogen bonds with the pyrazine nitrogen atom, π-interactions, and coordination with metal ions. figshare.comresearchgate.net

Studies involving pyrazine derivatives and human serum albumin (HSA), a major transport protein in the blood, have demonstrated that these compounds can bind to HSA and cause quenching of its endogenous fluorescence. semanticscholar.org This binding is primarily driven by hydrophobic forces and can lead to conformational changes in the protein. semanticscholar.org

In the context of DNA binding, metal complexes bearing pyrazine-2,3-dicarboxylic acid have been shown to interact with calf thymus DNA (CT-DNA), likely through an intercalation mechanism. researchgate.net Furthermore, ruthenium(II) complexes with pyrazinecarboxamide ligands have been studied for their DNA binding properties, with some showing a preference for binding in the minor groove of DNA. nih.gov These interactions are crucial as they can interfere with DNA replication and transcription, which is a common mechanism for anticancer drugs. nih.gov

Antioxidant and Free Radical Scavenging Activity

Some pyrazine derivatives and their complexes have been evaluated for their antioxidant properties. A supramolecular copper(II) compound incorporating a pyridine-2,6-dicarboxylic acid ligand, a structural analogue of pyrazine-2,5-dicarboxylic acid, was synthesized and showed significant radical scavenging activity. ajol.info The ability of this compound to scavenge the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl) was measured, indicating its potential for use in mitigating oxidative stress-induced conditions. ajol.info While this study was not on this compound itself, it suggests that the broader family of N-heterocyclic dicarboxylic acids and their derivatives are promising candidates for the development of antioxidants.

Catalytic Applications (e.g., Olefin Epoxidation with Related Complexes)

The coordination chemistry of pyrazine dicarboxylates has been explored for catalytic applications. A praseodymium(III)-containing arsenotungstate bridged by pyrazine-2,3-dicarboxylate ligands was synthesized and found to be an effective catalyst. rsc.org This complex demonstrated efficiency in the epoxidation of olefins and the oxidation of alcohols using hydrogen peroxide as the oxidant. rsc.org The turnover frequency for the oxidation of 1-phenylethanol (B42297) was notably high, reaching up to 10,170 h⁻¹, surpassing that of many previously reported catalysts. rsc.org This highlights the potential of using pyrazine dicarboxylate ligands to construct novel, highly active catalytic systems.

Renal Function Assessment and Diagnostic Imaging

Hydrophilic pyrazine derivatives have shown significant promise as exogenous fluorescent tracer agents for the real-time measurement of glomerular filtration rate (GFR), a key indicator of renal function. nih.govacs.org Various pyrazine-bis(carboxamides) derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid have been synthesized and evaluated for this purpose. nih.govacs.org

Certain derivatives, such as the dianionic d-serine (B559539) pyrazine derivatives and a neutral dihydroxypropyl derivative, exhibited favorable properties including low plasma protein binding, which is essential for efficient renal excretion. nih.govacs.org In vivo studies in animal models showed that these compounds have a plasma clearance equivalent to iothalamate, a gold standard for GFR measurement. nih.govacs.org Furthermore, their plasma clearance was not affected by the blockage of the tubular secretion pathway, confirming that their clearance is primarily through glomerular filtration. nih.govacs.org These pyrazine derivatives are considered promising candidates for clinical translation as fluorescent tracer agents for point-of-care monitoring of renal function. nih.govacs.orggoogle.comgoogle.com

Materials Development (e.g., Electron-Deficient Components, Photoredox Catalysts)

The unique electronic properties of the pyrazine ring, specifically its electron-deficient nature, make this compound and its parent compound, pyrazine-2,5-dicarboxylic acid, valuable building blocks in the development of advanced materials. The two nitrogen atoms in the aromatic ring withdraw electron density, creating a π-acceptor quality that is highly sought after for applications in electronics, catalysis, and porous materials. researchgate.net This inherent electron deficiency allows for the creation of materials with tunable electronic and photophysical properties.

Electron-Deficient Components in Porous Organic Polymers

This compound and its derivatives are increasingly utilized as key components in the synthesis of porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are characterized by their high surface areas, permanent porosity, and structural regularity.

Covalent Organic Frameworks (COFs): The pyrazine moiety provides a robust, electron-deficient aromatic linkage within COF structures. researchgate.net This can lead to strong electronic coupling and extended π-electron delocalization throughout the framework. researchgate.net For instance, COFs constructed with pyrazine-based linkers have demonstrated excellent chemical stability and hole mobility, positioning them among the best organic semiconductors. researchgate.net The introduction of nitrogen heterocycles, like pyrazine, into the linkers of COFs has been shown to be effective for applications such as CO2 capture. rsc.org

Metal-Organic Frameworks (MOFs): In MOFs, pyrazine-2,5-dicarboxylate, derived from the corresponding dicarboxylic acid, acts as a versatile ligand to connect metal centers, forming extended three-dimensional networks. researchgate.net The specific coordination of the pyrazine and carboxylate groups with metal ions like Manganese(II), Cobalt(II), or Lanthanides dictates the final topology and properties of the framework. researchgate.netnih.govresearchgate.net These materials exhibit potential in gas adsorption and separation, with some showing promising selectivity for CO2. nih.gov The incorporation of the pyrazine ligand can also influence the magnetic and photoluminescent properties of the resulting MOF. nih.govresearchgate.net

The table below summarizes examples of porous materials incorporating pyrazine-based building blocks.

| Material Type | Building Blocks | Key Properties & Applications |

| Covalent Organic Framework (COF) | 2,3,5,6-tetrakis(4-aminophenyl)pyrazine and aromatic aldehydes | 2D microporous structure, high stability, good CO2 uptake capacity. rsc.org |

| Pyrazine-linked 2D COF | Pyrazine-containing linkers | Planar morphology, conjugated bond configuration, enhanced electronic coupling; used as a coating for battery cathodes. researchgate.net |

| Metal-Organic Framework (MOF) | Manganese(II) and pyrazine-2,5-dicarboxylic acid | Extended three-dimensional network with weak antiferromagnetic couplings. researchgate.net |

| Cobalt(II)-based MOF | Co(II), 2,2′-bithiophen-5,5′-dicarboxylate, and pyrazine | 3D porous framework, permanent porosity confirmed by gas adsorption, promising for gas separation (CO2/N2). nih.gov |

| Lanthanide-based MOF | Lanthanide(III) nitrates and pyrazine-2,5-dicarboxylic acid | 3D frameworks with characteristic photoluminescent emissions in the infrared and visible regions. researchgate.net |

Applications in Photoredox Catalysis

The field of photoredox catalysis often relies on molecules that can efficiently absorb light and participate in single-electron transfer (SET) or energy transfer (EnT) processes. Pyrazine derivatives, such as dicyanopyrazine (DPZ), have emerged as outstanding organic photoredox catalysts due to their tunable properties. mdpi.com

The electron-deficient pyrazine core is central to this function. By modifying the substituents on the pyrazine ring, it is possible to tune the molecule's redox potentials and photophysical characteristics to suit specific chemical transformations. mdpi.com While research has focused significantly on DPZ, the underlying principles apply to the broader class of pyrazine compounds, including this compound derivatives.

Key attributes of pyrazine-based photoredox catalysts include:

Tunable Properties: The effectiveness of electron transport and the stability of the photocatalyst can be modified by attaching different π-systems to the pyrazine core. mdpi.com

Versatile Catalysis: They can function through both single electron transfer (SET) and energy transfer (EnT) mechanisms. mdpi.com

High Stability: The desirable photoelectronic properties, including a significant HOMO-LUMO gap and a polarizable π-system, contribute to their high chemical and photo-stability. mdpi.com

The development of this compound-based structures for photocatalysis is a promising area of research, leveraging the inherent electron-accepting nature of the central ring to facilitate light-induced chemical reactions.

Future Research Perspectives and Emerging Areas

Development of Novel Derivatization Strategies